Cas no 1250-26-6 (10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:1))

10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:1) is a chemically modified phenothiazine derivative with a trifluoromethyl substituent and a piperazine-containing side chain. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and research applications. The trifluoromethyl group contributes to increased lipophilicity and metabolic resistance, while the piperazine moiety improves binding affinity to biological targets. This compound is particularly relevant in neuropharmacology due to its structural similarity to antipsychotic agents. Its well-defined synthesis and high purity ensure reproducibility in experimental settings. The hydrochloride form facilitates handling and formulation in aqueous systems, supporting its use in drug development and biochemical studies.
10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:1) structure
1250-26-6 structure
Product name:10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:1)
CAS No:1250-26-6
MF:C21H25ClF3N3S
Molecular Weight:443.956513166428
CID:6563893
PubChem ID:2913535

10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

    • 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:1)
    • インチ: 1S/C21H24F3N3S.ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;/h2-3,5-8,15H,4,9-14H2,1H3;1H
    • InChIKey: RIULCFSTKRDHBX-UHFFFAOYSA-N
    • SMILES: C1=C2C(SC3=C(N2CCCN2CCN(C)CC2)C=CC=C3)=CC=C1C(F)(F)F.[H]Cl

10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:1) Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-19626172-0.05g
1250-26-6
0.05g
$101.0 2023-09-17

10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:1) 関連文献

10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:1)に関する追加情報

10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:1) and Its Applications in Modern Medicinal Chemistry

10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:1), with a CAS number of 1250-26-6, is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the phenothiazine class of heterocyclic compounds, which are well-known for their diverse pharmacological activities. The presence of a trifluoromethyl group and a piperazine moiety in its structure enhances its pharmacological profile, making it a promising candidate for further research and development.

The structure of this compound is characterized by a phenothiazine core, which is a bicyclic aromatic system consisting of a benzene ring fused to a thiazine ring. The 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl) substituents add complexity to the molecule, influencing its biological activity and solubility. The hydrochloride salt form (1:1) ensures better stability and bioavailability, which are crucial factors in drug development.

Recent studies have highlighted the potential of phenothiazine derivatives in various therapeutic areas, including neurological disorders, anticancer agents, and anti-inflammatory medications. The trifluoromethyl group in this compound is particularly noteworthy, as it is known to enhance metabolic stability and binding affinity to biological targets. This feature makes it an attractive scaffold for designing new drugs with improved pharmacokinetic properties.

One of the most exciting applications of this compound is in the treatment of neurological disorders. Phenothiazines have a long history of use in the management of conditions such as schizophrenia and depression. The addition of the piperazine moiety in 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:1) introduces potential interactions with serotonin and dopamine receptors, which are key targets in the treatment of these disorders. Preliminary research suggests that this compound may have a more selective action profile compared to traditional phenothiazines, reducing side effects while maintaining efficacy.

In the realm of oncology, the structure of this compound has also shown promise. The trifluoromethyl group can enhance the binding affinity to enzymes involved in cancer cell proliferation and survival. Additionally, the piperazine substituent may modulate the activity of kinases and other enzymes that are aberrantly expressed in tumor cells. Several preclinical studies have demonstrated that derivatives of phenothiazine can induce apoptosis in cancer cells and inhibit tumor growth. The unique combination of functional groups in 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:1) positions it as a valuable candidate for further investigation in cancer therapy.

The hydrochloride salt form of this compound ensures better solubility and stability, which are critical factors for drug formulation and delivery. Improved solubility can lead to faster onset of action and better patient compliance. Furthermore, the stability provided by the hydrochloride salt ensures that the compound remains effective throughout its shelf life, making it more reliable for clinical use.

Recent advancements in computational chemistry have also facilitated the design and optimization of novel phenothiazine derivatives like 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:1). Molecular modeling techniques have allowed researchers to predict the binding interactions between this compound and biological targets with high accuracy. This has significantly reduced the time and cost associated with drug discovery by enabling virtual screening and rapid identification of promising candidates.

The pharmacokinetic properties of this compound are another area of interest. Studies have shown that the trifluoromethyl group can slow down metabolic degradation, leading to a longer half-life and improved bioavailability. Additionally, the piperazine moiety can enhance blood-brain barrier penetration, which is crucial for treating central nervous system disorders. These properties make 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:1) an attractive candidate for further clinical development.

In conclusion,10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-,hydrochloride (1:1) has emerged as a promising compound with diverse therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an excellent candidate for further research and development in medicinal chemistry. As our understanding of biological targets improves and computational techniques advance,this compound holds great potential for contributing to novel treatments for various diseases.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD